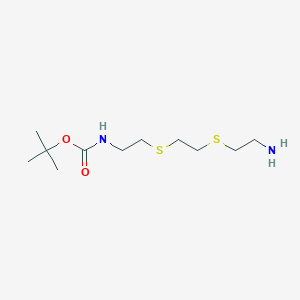
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, also known as EDTA, is a complex organic compound that has a wide variety of applications in scientific research and industry. It is a chelating agent that is used to bind metal ions, and it is also used to sequester divalent and trivalent cations from solutions. EDTA has been studied extensively for its biochemical and physiological effects, and its use in lab experiments has been increasing in recent years. In
科学的研究の応用
Synthesis and Crystal Structure
- A study by Xue et al. (2008) describes the synthesis of a novel compound that includes a moiety similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate. The compound was characterized using various methods, including X-ray diffraction, suggesting its potential in materials science and crystallography applications (Xue et al., 2008).
Chemical Properties and Reactions
- Research by Kusakiewicz-Dawid et al. (2007) on the synthesis and properties of N-acetylated derivatives of related compounds provides insights into the chemical behavior and potential applications in pharmaceutical and chemical industries (Kusakiewicz-Dawid et al., 2007).
Potential Applications in Material Science
- Moloudi et al. (2018) explored the synthesis of derivatives related to this compound, suggesting its applicability in developing new materials and compounds in material science (Moloudi et al., 2018).
Spectroscopic and Structural Studies
- Şahin et al. (2014) conducted spectroscopic and structural studies on compounds similar to this compound. These studies are crucial for understanding the molecular structure and properties, which can be significant in various scientific applications (Şahin et al., 2014).
Applications in Herbicides and Plant Growth
- Pernak et al. (2013) investigated the use of compounds containing the (2,4-dichlorophenoxy)acetate anion, similar to this compound, as herbicides and plant growth regulators. This suggests potential agricultural applications of these compounds (Pernak et al., 2013).
Polymerization and Biomedical Applications
- Vergaelen et al. (2020) discussed the polymerization of related compounds in ethyl acetate, highlighting the significance in biomedical applications, particularly due to their high water-solubility and well-controlled polymerization (Vergaelen et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate are currently unknown. This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.
Mode of Action
As a proteomics research tool , it may interact with proteins or other biomolecules to affect their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways.
Result of Action
As a proteomics research tool , it may affect protein function or structure, leading to changes at the molecular and cellular levels.
特性
IUPAC Name |
ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-8(13)6(11)3-7(9)12/h3-4H,2,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNWPYYVWQGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)


